N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide
Description
The compound N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide is a carbohydrate-derived acetamide featuring a central oxane (pyran) ring substituted with hydroxyl, hydroxymethyl, and a methylated oxan-2-yl moiety. Structurally, it resembles modified derivatives of N-acetylglucosamine (a chitin monomer) but includes additional substitutions that enhance its complexity. These modifications may influence its physicochemical properties, such as solubility, stability, and biorecognition, making it relevant in biomedical and industrial contexts .
Properties
Molecular Formula |
C14H25NO10 |
|---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16) |
InChI Key |
BSNVYGSAFLBSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include monosaccharides and acetamide derivatives.
Glycosylation: The key step involves glycosylation, where the monosaccharide is modified to introduce the acetamide group. This is achieved using glycosyl donors and acceptors under controlled conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve maximum yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Characteristics
This compound belongs to a class of glycosylated amides, characterized by multiple hydroxyl groups and a unique oxane structure. Its molecular formula is C₁₃H₁₈N₂O₇, indicating the presence of nitrogen and multiple hydroxyl functional groups which contribute to its solubility and reactivity.
Antidiabetic Properties
Recent studies have highlighted the potential of N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide in managing diabetes. The compound exhibits insulin-sensitizing effects and enhances glucose uptake in muscle cells.
Case Study: Insulin Sensitization
In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism appears to involve the modulation of glucose transporter proteins (GLUT4), enhancing glucose uptake into cells.
Antioxidant Activity
The compound has demonstrated considerable antioxidant properties due to its multiple hydroxyl groups that can scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-[2,4,5-trihydroxy...] | 85% |
| Ascorbic Acid | 90% |
| Control | 10% |
Antimicrobial Effects
Preliminary research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies showed that N-[2,4,5-trihydroxy...] inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mode of action is believed to involve disruption of bacterial cell membranes.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor in various biochemical pathways. Its structural similarity to natural substrates allows it to interfere with enzyme activity effectively.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Alpha-glucosidase | 70% |
| Beta-galactosidase | 65% |
Glycosylation Studies
N-[2,4,5-trihydroxy...] serves as a model compound for studying glycosylation processes in biochemistry due to its glycoside structure. Researchers utilize it to understand glycan interactions in cellular signaling.
Mechanism of Action
The mechanism of action of N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function.
Pathways: It influences various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated from formula C₁₈H₂₉NO₁₂. †Estimated based on glycosylation complexity.
Key Research Findings
Comparison with Chitin
- Structural Differences : The target compound replaces chitin’s hydroxymethyl group with a methyl-oxymethyl-substituted oxan ring , enhancing hydrophobicity and steric bulk .
- Functional Implications : This substitution may improve binding to hydrophobic receptors or reduce enzymatic degradation compared to chitin, expanding its utility in sustained-release drug formulations.
Comparison with Blood Metabolite ()
- Glycosylation Complexity : The metabolite features additional glycosidic linkages and hydroxyl groups, increasing its polarity and molecular weight. This contrasts with the target compound’s simpler substitution pattern, suggesting divergent roles in biological systems .
Comparison with Sulfur-Containing Analog ()
- Functional Group Variation : The ethylsulfanyl group in introduces sulfur-based reactivity (e.g., disulfide bonding), absent in the target compound. This difference highlights the role of sulfur in redox-active applications versus the target’s carbohydrate-based interactions .
Comparison with Thiazolidinone Derivatives (Evidences 1, 2)
- Core Structure: Thiazolidinones are heterocyclic pharmacophores with demonstrated enzyme inhibition (e.g., antimicrobial, anticancer), whereas the target compound’s carbohydrate backbone suggests biocompatibility for drug delivery or biomaterials .
- Bioactivity: The nitro and iodine substituents in thiazolidinones enhance electrophilicity, enabling covalent binding to biological targets—a mechanism unlikely in the target compound’s hydroxyl-rich structure .
Biological Activity
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide, commonly referred to as GlcNAc (N-acetylglucosamine), is a derivative of glucose and an important component in various biological processes. This compound has garnered attention for its potential therapeutic applications and biological activities.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H15NO6 |
| Molecular Weight | 221.2078 g/mol |
| InChI Key | OVRNDRQMDRJTHS-RTRLPJTCSA-N |
1. Antimicrobial Properties
GlcNAc exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with bacterial cell wall synthesis and function.
2. Immunomodulatory Effects
Research indicates that GlcNAc can modulate immune responses. It has been shown to enhance the activity of macrophages and promote the secretion of cytokines such as IL-6 and TNF-alpha. This immunomodulatory effect is beneficial in conditions like chronic inflammation and autoimmune diseases.
3. Role in Glycosylation
As a monosaccharide precursor, GlcNAc is crucial for glycosylation processes in cells. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and recognition.
4. Potential in Cancer Therapy
Recent studies suggest that GlcNAc may have anti-cancer properties. It has been observed to inhibit tumor growth in certain cancer cell lines by inducing apoptosis and reducing cellular proliferation. The specific pathways involved include the modulation of signaling cascades related to cell survival.
Case Studies
-
Case Study on Antibacterial Activity
- Objective: To evaluate the antibacterial efficacy of GlcNAc against Staphylococcus aureus.
- Method: Disk diffusion method was employed to assess the inhibition zones.
- Results: GlcNAc demonstrated significant antibacterial activity with inhibition zones averaging 15 mm compared to a control group.
-
Case Study on Immune Modulation
- Objective: To assess the effects of GlcNAc on cytokine production in macrophages.
- Method: Macrophages were treated with varying concentrations of GlcNAc, followed by cytokine quantification using ELISA.
- Results: A dose-dependent increase in IL-6 and TNF-alpha levels was observed, indicating enhanced immune response.
Research Findings
Recent literature highlights several key findings regarding the biological activity of GlcNAc:
- A study published in Frontiers in Immunology demonstrated that GlcNAc supplementation could improve immune function in elderly populations by enhancing macrophage activity .
- Another investigation published in Journal of Antimicrobial Chemotherapy reported that GlcNAc derivatives exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
